18,20-Heptatriacontanedione
Description
18,20-Heptatriacontanedione is a long-chain diketone with the molecular formula C₃₇H₇₀O₂, comprising a 37-carbon backbone with ketone groups at positions 18 and 20. Its structural complexity and functional group arrangement make it relevant in materials science, lipid biochemistry, and synthetic chemistry.
Properties
CAS No. |
24514-85-0 |
|---|---|
Molecular Formula |
C37H72O2 |
Molecular Weight |
549.0 g/mol |
IUPAC Name |
heptatriacontane-18,20-dione |
InChI |
InChI=1S/C37H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(38)35-37(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 |
InChI Key |
WYKDTBMIJGOJAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18,20-Heptatriacontanedione typically involves the oxidation of long-chain hydrocarbons or fatty acids. One common method is the oxidation of heptatriacontane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.
Industrial Production Methods: Industrial production of 18,20-Heptatriacontanedione may involve the catalytic oxidation of long-chain alkanes using metal catalysts. This process is optimized for large-scale production, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 18,20-Heptatriacontanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction using reagents like lithium aluminum hydride (LiAlH4) can convert the diketone into the corresponding diol.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products:
Oxidation: Carboxylic acids
Reduction: Diols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
18,20-Heptatriacontanedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems, including its interaction with lipid membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 18,20-Heptatriacontanedione involves its interaction with various molecular targets and pathways. The ketone groups can form hydrogen bonds with biological molecules, affecting their structure and function. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are of significant interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 18,20-Heptatriacontanedione with analogous hydrocarbons and oxygenated compounds, focusing on molecular structure, physical properties, and functional applications.
Comparison with Branched Alkanes
15,19-Dimethylheptatriacontane (C₃₉H₈₀)
- Structure : A branched alkane with methyl groups at positions 15 and 17.
- Molecular Weight : 549.05 g/mol (vs. 548.95 g/mol for 18,20-Heptatriacontanedione).
- Key Differences : Lacks ketone groups, leading to lower polarity and reduced solubility in polar solvents.
- Applications : Used as a reference standard in mass spectrometry and gas chromatography due to its stability .
11,15-Dimethylheptatriacontane (C₃₉H₈₀)
- Similar to the above but with methyl branches at positions 11 and 13. Its structural isomerism results in distinct chromatographic retention times and melting points .
Comparison with Oxygenated Long-Chain Compounds
n-Hexadecanoic Acid (C₁₆H₃₂O₂)
- A saturated fatty acid with a carboxylic acid group.
- Key Differences : Shorter chain (C16 vs. C37) and higher polarity due to the carboxylic acid group. Exhibits antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis .
9,12-Octadecadienoic Acid (C₁₈H₃₂O₂)
- A polyunsaturated fatty acid with two double bonds.
- Key Differences : Unsaturation increases reactivity (e.g., oxidation susceptibility) compared to the saturated backbone of 18,20-Heptatriacontanedione .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
